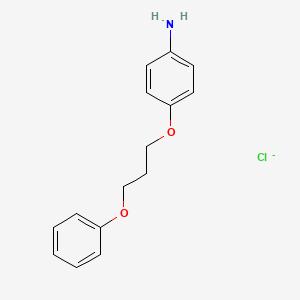

p-(Phenoxypropoxy)aniline

Description

p-(Phenoxypropoxy)aniline is an aromatic amine derivative characterized by an aniline core substituted at the para position with a phenoxypropoxy group (–O–(CH₂)₃–O–C₆H₅). Its molecular formula is C₁₅H₁₇NO₂ (inferred from structural analogs in and ), with a molecular weight of approximately 255.31 g/mol.

Synthesis typically involves Williamson ether synthesis, where 4-aminophenol reacts with 3-phenylpropyl bromide or similar alkylating agents under basic conditions. Applications include its use as a ligand in affinity chromatography for enzyme purification, as demonstrated in studies where it adsorbed NAD-dependent lactate dehydrogenase and steroid dehydrogenases via hydrophobic interactions .

Properties

CAS No. |

35965-98-1 |

|---|---|

Molecular Formula |

C15H17ClNO2- |

Molecular Weight |

278.75 g/mol |

IUPAC Name |

4-(3-phenoxypropoxy)aniline;chloride |

InChI |

InChI=1S/C15H17NO2.ClH/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H/p-1 |

InChI Key |

KEPIVOYREGDWSE-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-] |

Synonyms |

4-(phenoxypropoxy)aniline p-(phenoxypropoxy)aniline |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Functional and Application Differences

- Hydrophobicity and Binding Specificity: this compound’s phenoxypropoxy group enhances hydrophobic interactions, making it effective in adsorbing enzymes like lactate dehydrogenase . In contrast, 4-(3-Phenylpropoxy)aniline lacks the ether oxygen in the propoxy chain, reducing polarity and binding versatility.

- Reactivity: The epoxypropoxy derivative () contains reactive epoxide groups, enabling participation in polymerization reactions, unlike non-epoxidized analogs.

Research Findings

- Chromatographic Performance: this compound-Sepharose columns efficiently purified steroid dehydrogenases, though recoveries were lower with NADP gradients compared to salt elution .

- Material Science Applications : The butoxybenzyl derivative’s high molecular weight and rigid structure suggest utility in liquid crystal displays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.